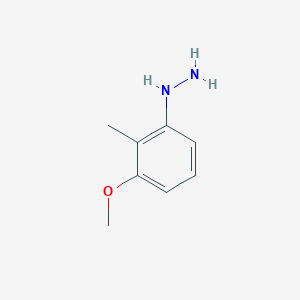

(3-Methoxy-2-methylphenyl)hydrazine

Description

Significance of Arylhydrazines as Synthetic Intermediates and Reagents

The primary significance of arylhydrazines lies in their role as precursors to a multitude of heterocyclic compounds. They are fundamental starting materials in the synthesis of biologically active molecules such as indoles, pyrazoles, and indazoles, which form the core of many pharmaceuticals. enaminestore.com One of the most classic and widely used methods employing these reagents is the Fischer indole (B1671886) synthesis, which allows for the construction of the indole nucleus from an arylhydrazine and a carbonyl compound. wikipedia.orgbyjus.com

Beyond their use in forming heterocyclic systems, arylhydrazines have emerged as valuable arylation agents. In recent years, they have been successfully employed as coupling partners in various transition-metal-catalyzed cross-coupling reactions, including Suzuki and Heck-type reactions. enaminestore.com A key advantage in these applications is that the by-products are often nitrogen gas and water, positioning arylhydrazines as more environmentally benign alternatives to traditional organohalide reagents. enaminestore.com

Historical Context of Arylhydrazine Chemistry Development

The history of arylhydrazines is intrinsically linked to the pioneering work of German chemist Emil Fischer. In 1875, Fischer synthesized the parent compound of this class, phenylhydrazine (B124118), by the reduction of a phenyl diazonium salt. sigmaaldrich.com This discovery was monumental, not only for the new class of compounds it introduced but also for its immediate application in Fischer's studies of carbohydrates, where phenylhydrazine was used to form well-defined crystalline derivatives (osazones), enabling the separation and characterization of sugars. bldpharm.com The fundamental reaction for their synthesis, the diazotization of an aniline (B41778) followed by reduction, remains a standard method. Over the 20th century, the scope of arylhydrazine chemistry expanded dramatically, with the development of reactions like the Fischer indole synthesis in 1883 solidifying their importance in synthetic organic chemistry. wikipedia.orgbyjus.com

Structural Characteristics and Reactivity Modulations in Substituted Arylhydrazines

Arylhydrazines can be viewed as derivatives of the inorganic compound hydrazine (B178648), with one or more hydrogen atoms replaced by an aryl group. bldpharm.com The presence of the aromatic ring and the two-nitrogen chain imparts a unique reactivity profile. Generally, they are basic compounds and act as reducing agents. bldpharm.com

The chemical behavior of arylhydrazines can be significantly modulated by the presence of substituents on the aromatic ring. Electron-donating groups (like methoxy (B1213986) or methyl groups) increase the electron density on the hydrazine moiety, which can influence the nucleophilicity of the nitrogens and the reactivity in cyclization reactions. Conversely, electron-withdrawing groups can alter the reaction pathways. For instance, in the Fischer indole synthesis, the position and electronic nature of substituents on the phenyl ring dictate the regioselectivity of the cyclization. nih.govrsc.org Studies have shown that methoxy-substituted phenylhydrazones can sometimes lead to "abnormal" products in the Fischer indole synthesis due to cyclization occurring on the substituent-bearing side of the benzene (B151609) ring. nih.govnih.gov

Research Landscape and Emerging Trends in Arylhydrazine Utilization

The contemporary research landscape for arylhydrazines is vibrant and expanding. A major trend is their increasing application in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. enaminestore.com Researchers are continually developing novel catalytic systems, including those based on palladium and copper, to improve the efficiency and scope of these transformations. nih.gov

Another significant area of development is the use of arylhydrazines in the generation of aryl radicals under mild conditions. nih.gov These radicals can then participate in a variety of synthetic transformations. Furthermore, there is a growing emphasis on developing more environmentally friendly protocols. This includes the exploration of mechanochemical methods for classic reactions like the Fischer indole synthesis, which can reduce or eliminate the need for bulk solvents. rsc.org The development of one-pot procedures, where the arylhydrazine is generated in situ and used directly in a subsequent reaction without isolation, is also a key area of focus to improve efficiency and safety. byjus.com

Properties

IUPAC Name |

(3-methoxy-2-methylphenyl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6-7(10-9)4-3-5-8(6)11-2/h3-5,10H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXMIFGLYYRKTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OC)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methoxy 2 Methylphenyl Hydrazine

Precursor Synthesis Strategies for the (3-Methoxy-2-methylphenyl) Moiety

The synthesis of the key intermediate, 3-methoxy-2-methylaniline, can be approached from several starting points, typically involving the strategic functionalization of a substituted benzene (B151609) ring. scbt.comnih.gov

A common and effective pathway to substituted anilines involves the nitration of an aromatic precursor followed by the reduction of the nitro group. wikipedia.org For the synthesis of 3-methoxy-2-methylaniline, a logical starting material is 2-methylanisole (B146520).

The initial step is the nitration of 2-methylanisole. This electrophilic aromatic substitution reaction must be carefully controlled to achieve the desired regioselectivity. The methoxy (B1213986) group (-OCH3) is a strongly activating, ortho-, para-directing group, while the methyl group (-CH3) is a weakly activating, ortho-, para-director. Their combined influence directs the incoming nitro group primarily to the C4 and C6 positions. For the synthesis of the target precursor, nitration at the C6 position is unproductive, while nitration at the C4 position (para to the methoxy group and meta to the methyl group) yields 1-methoxy-2-methyl-4-nitrobenzene. This isomer can then be separated and advanced. rsc.org

The subsequent step is the reduction of the nitro group to an amine. This transformation is reliably achieved using various reducing agents. organic-chemistry.org Common methods include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or using metals in acidic media, such as iron (Fe), tin (Sn), or tin(II) chloride (SnCl2) in hydrochloric acid (HCl). chemicalbook.comyoutube.com For instance, the reduction of 1-methoxy-2-methyl-4-nitrobenzene using hydrogen gas and a Pd/C catalyst in methanol (B129727) can yield 4-methoxy-3-methylaniline (B90814) with high efficiency. chemicalbook.com

A similar route could involve initial halogenation followed by nitration and reduction, or other functional group interconversions, but the direct nitration-reduction sequence of 2-methylanisole is a more direct approach.

The directing effects of the substituents are critical in electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.comlibretexts.org The methoxy group is a powerful activating group due to the resonance donation of its lone pair electrons, strongly directing incoming electrophiles to the ortho and para positions. The methyl group is less activating, operating through a hyperconjugation effect, and also directs ortho and para. libretexts.org

In a substrate like 2-methylanisole, the positions ortho to the methoxy group are C1 and C3 (with C1 being ipso), and the para position is C4. The positions ortho to the methyl group are C1 and C3, and the para position is C5. The combined directing effects strongly favor substitution at C4 and C6. When nitrating 2-methylanisole, the major products formed are typically 4-nitro-2-methylanisole and 6-nitro-2-methylanisole. rsc.org The steric hindrance from the adjacent methyl group can influence the ratio of these products. For the synthesis of (3-Methoxy-2-methylphenyl)hydrazine, the aniline (B41778) precursor required is 3-methoxy-2-methylaniline. A synthetic route starting from 2-methylanisole via nitration would lead to 4-methoxy-3-methylaniline or 5-methoxy-2-methylaniline (B181077) after reduction, not the required 3-methoxy-2-methylaniline. chemicalbook.comprepchem.com Therefore, an alternative strategy starting from a different precursor, such as 3-hydroxy-2-methylaniline followed by methylation, or a more complex route involving group-blocking strategies, would be necessary to achieve the specific 3-methoxy-2-methyl substitution pattern.

Formation of the Hydrazine (B178648) Functionality

Once the precursor, 3-methoxy-2-methylaniline, is obtained, the final step is the introduction of the hydrazine group (-NHNH2).

The most prevalent method for converting a primary aromatic amine to a hydrazine is through a two-step diazotization-reduction sequence. publish.csiro.aubyjus.com

Aryl diazonium salts can be reduced to the corresponding arylhydrazines using mild reducing agents. libretexts.org The choice of reductant is crucial for achieving a good yield and preventing over-reduction to the parent amine. publish.csiro.au Commonly employed reducing agents are summarized in the table below.

Table 1: Common Reducing Agents for Diazonium Salt to Hydrazine Conversion

| Reducing Agent | Typical Conditions | Notes |

| Tin(II) Chloride (SnCl₂) publish.csiro.auyoutube.com | Concentrated HCl, low temperature (0 to -25 °C) | A widely used and effective method. Temperature control is critical to prevent the reductive cleavage of the N-N bond in the resulting hydrazine. publish.csiro.au |

| Sodium Sulfite (B76179) (Na₂SO₃) libretexts.orgyoutube.com | Aqueous solution, controlled pH | Proceeds through an isolable diazosulfonate intermediate. |

| Sodium Bisulfite (NaHSO₃) libretexts.org | Aqueous solution | Similar mechanism to sodium sulfite. |

| Zinc Dust libretexts.orgyoutube.com | Acetic acid or mineral acid | A strong reducing agent that can also be used. |

| Ascorbic Acid durham.ac.uk | Mild, metal-free conditions | Offers an alternative to metal-based reductants, potentially reducing metal contamination in the final product. |

The reaction with stannous chloride (SnCl₂) in concentrated hydrochloric acid is a classic and robust method. doubtnut.com The diazonium salt solution is added to a cold, stirred solution of SnCl₂ in HCl. The hydrazine often precipitates as a hydrochloride salt, which can then be isolated and neutralized to yield the free base. prepchem.com

Diazotization is the reaction of a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt. chemicalnote.com Nitrous acid is unstable and is therefore generated in situ, typically by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). chemicalnote.com

Key parameters for successful diazotization include:

Temperature: The reaction is highly exothermic and the resulting diazonium salt is often unstable at temperatures above 5 °C. Therefore, the reaction is almost always conducted in an ice bath at 0-5 °C to prevent decomposition of the diazonium salt, which would lead to the formation of phenols and other byproducts. chemicalnote.comchemicalbook.com

Acidity: A sufficient excess of strong acid is required. Typically, 2.5 to 3 equivalents of acid are used per equivalent of amine. The first equivalent protonates the amine, the second reacts with sodium nitrite to generate nitrous acid, and the third maintains a sufficiently acidic medium to prevent unwanted side reactions, such as the coupling of the diazonium salt with the unreacted parent amine. byjus.com

Reagent Addition: The sodium nitrite solution is added slowly to the acidic solution of the amine to maintain the low temperature and control the rate of the reaction. prepchem.com

The stability of the diazonium salt can be influenced by the electronic nature of the substituents on the aromatic ring. Both methoxy and methyl groups are electron-donating, which can affect the stability and reactivity of the (3-methoxy-2-methylphenyl)diazonium salt intermediate. nih.gov Careful optimization of these conditions is necessary to ensure the quantitative formation of the diazonium salt before proceeding to the reduction step. acs.orgresearchgate.net

Diazotization-Reduction Approaches

Purification and Isolation Techniques for this compound

The crude this compound obtained from synthesis requires purification to remove unreacted starting materials, reagents, and byproducts.

Chromatographic Separations

Standard chromatographic techniques, such as column chromatography, can be employed for the purification of this compound. The choice of stationary phase (e.g., silica (B1680970) gel) and a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) would depend on the polarity of the target compound and its impurities. Thin-layer chromatography (TLC) is a useful tool for monitoring the progress of the purification. nih.gov

Recrystallization and Precipitation Optimization

Recrystallization is a highly effective method for purifying solid organic compounds. The selection of an appropriate solvent is paramount for successful recrystallization. An ideal solvent will dissolve the this compound readily at an elevated temperature but have low solubility at cooler temperatures, allowing for the formation of pure crystals upon cooling. ucalgary.ca

For substituted phenylhydrazines, various solvents and solvent systems have been utilized:

Single Solvents: Water, n-hexane, and toluene (B28343) have been used for the recrystallization of similar phenylhydrazine (B124118) derivatives. google.comorgsyn.org

Solvent Pairs: In cases where a single solvent is not ideal, a solvent pair can be used. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. Common pairs include ethanol-water and methanol-dichloromethane. youtube.comyoutube.com The procedure involves dissolving the crude product in a minimal amount of the hot "good" solvent, followed by the gradual addition of the "poor" solvent until turbidity is observed. Upon cooling, crystals of the purified compound will form.

Precipitation of the hydrochloride salt is another effective purification strategy. The crude free base can be dissolved in a suitable organic solvent, and then treated with hydrochloric acid to precipitate the this compound hydrochloride salt, which can then be isolated by filtration. prepchem.comorgsyn.org This salt can often be recrystallized from water or aqueous ethanol (B145695) to achieve high purity. orgsyn.org

Table 2: Potential Recrystallization Solvents for this compound

| Solvent/Solvent System | Type | Rationale for Use |

| Water | Polar Protic | Often used for the recrystallization of hydrochloride salts of hydrazines. orgsyn.org |

| n-Hexane | Non-polar | Effective for purifying less polar phenylhydrazine derivatives. google.com |

| Toluene | Aromatic | Can be used for recrystallization at higher temperatures. google.com |

| Ethanol/Water | Polar Protic Mixture | A versatile solvent pair for compounds with intermediate polarity. youtube.com |

Byproduct Mitigation Strategies During Synthesis

The formation of byproducts can be minimized by careful control of the reaction conditions during the synthesis of this compound.

Key strategies include:

Temperature Control: Strict adherence to low temperatures (0–5 °C) during the diazotization step is critical to prevent the formation of tar-like substances from the decomposition of the diazonium salt. guidechem.comorgsyn.org

Controlled Reagent Addition: The slow, controlled addition of sodium nitrite during diazotization prevents localized increases in temperature and concentration, which can lead to side reactions. guidechem.com

pH Adjustment: In reduction reactions using sodium sulfite, maintaining the pH of the reaction mixture between 5.5 and 8 is important to ensure the desired reaction pathway and minimize the formation of undesired side products. google.com

Rapid Mixing: Ensuring rapid and intimate mixing of the diazonium salt solution with the reducing agent solution can prevent the formation of byproducts. google.com

Post-Reduction Treatment: Historically, a treatment with zinc dust and acetic acid was used to remove colored byproducts. However, with optimized reaction conditions, this step can often be rendered unnecessary. orgsyn.orggoogle.com In cases where impurities persist, techniques such as treatment with activated charcoal during recrystallization can be effective in removing colored, high-molecular-weight impurities. ucalgary.ca

Reactivity Profiles and Reaction Pathways of 3 Methoxy 2 Methylphenyl Hydrazine

The reactivity of (3-Methoxy-2-methylphenyl)hydrazine is primarily dictated by two key structural features: the hydrazine (B178648) group (-NHNH2) and the substituted phenyl ring. The hydrazine moiety, with its two nitrogen atoms possessing lone pairs of electrons, is strongly nucleophilic. The phenyl ring is activated towards electrophilic substitution by the electron-donating methoxy (B1213986) (-OCH3) and methyl (-CH3) groups.

Nucleophilic Reactivity of the Hydrazine Nitrogen Atoms

The nitrogen atoms of the hydrazine group are the primary sites of nucleophilic attack. The terminal nitrogen (-NH2) is generally more reactive due to lesser steric hindrance and greater electron density.

This compound readily undergoes condensation reactions with a wide range of aldehydes and ketones to form the corresponding hydrazones. numberanalytics.comnumberanalytics.com This reaction is a cornerstone of hydrazine chemistry and is widely employed in organic synthesis. organic-chemistry.org

Synthesis of Hydrazones derived from this compound

The reaction involves the nucleophilic addition of the hydrazine to the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond (C=N). numberanalytics.comlibretexts.org The general scheme for this reaction is as follows:

this compound + R-CO-R' → (3-Methoxy-2-methylphenyl)hydrazone of R-CO-R' + H₂O

The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol (B129727), and is often catalyzed by the addition of a small amount of acid. quimicaorganica.orgresearchgate.net The resulting hydrazones are often crystalline solids and can be readily purified by recrystallization. nih.gov

Below is a table illustrating the synthesis of various hydrazones from this compound with different carbonyl compounds.

| Carbonyl Compound | Resulting Hydrazone |

| Benzaldehyde | (E)-1-((3-methoxy-2-methylphenyl)amino)-1-phenylmethanimine |

| Acetone (B3395972) | 2-((3-methoxy-2-methylphenyl)hydrazono)propane |

| Cyclohexanone | 1-((3-methoxy-2-methylphenyl)amino)cyclohexan-1-imine |

This table presents plausible products from the reaction of this compound with various carbonyl compounds, based on established chemical principles.

The formation of hydrazones from hydrazines and carbonyl compounds proceeds through a well-established two-step mechanism: numberanalytics.comnumberanalytics.com

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate known as a carbinolamine. This step is typically the rate-determining step in neutral or basic conditions. quimicaorganica.org

Dehydration: The carbinolamine intermediate then undergoes acid-catalyzed dehydration. Protonation of the hydroxyl group converts it into a good leaving group (water), which is subsequently eliminated to form the stable hydrazone product with a C=N double bond. quimicaorganica.org

Acylation and Sulfonylation of the Hydrazine Moiety

The nucleophilic nitrogen atoms of this compound can also react with acylating and sulfonylating agents, such as acid chlorides and sulfonyl chlorides, respectively. This leads to the formation of N-acylhydrazines and N-sulfonylhydrazines. These reactions typically occur at the more nucleophilic terminal nitrogen atom.

The general reactions are as follows:

Acylation: this compound + R-CO-Cl → N'-(3-methoxy-2-methylphenyl)-N-acylhydrazine + HCl

Sulfonylation: this compound + R-SO₂-Cl → N'-(3-methoxy-2-methylphenyl)-N-sulfonylhydrazine + HCl

These reactions are usually carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid formed as a byproduct.

Electrophilic Reactivity and Aromatic Substitutions

The phenyl ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating methoxy and methyl groups. However, the directing effects of these groups and the hydrazine moiety must be considered.

Directed Ortho-Metalation and Related Aryl Ring Functionalization

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This reaction involves the deprotonation of an aromatic C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. uwindsor.cabaranlab.org

In the case of this compound, both the methoxy group and the hydrazine group can act as directing metalation groups. The methoxy group is a well-established DMG, directing lithiation to the adjacent ortho positions. wikipedia.orgharvard.edu The hydrazine moiety can also direct metalation, although its effectiveness can be influenced by the reaction conditions and the specific base used.

The presence of the methyl group at the 2-position introduces steric hindrance, which will influence the regioselectivity of the metalation. The most likely site for deprotonation would be the C4 position, which is ortho to the methoxy group and less sterically hindered than the C2 position. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups onto the aromatic ring.

The general scheme for directed ortho-metalation is as follows:

this compound + Strong Base (e.g., n-BuLi) → Lithiated intermediate

Lithiated intermediate + Electrophile (E+) → Functionalized this compound

Below is a table illustrating the potential functionalization of the aryl ring of this compound via directed ortho-metalation.

| Electrophile | Functional Group Introduced | Plausible Product Name |

| CO₂ | Carboxylic acid | 4-Hydrazinyl-2-methoxy-3-methylbenzoic acid |

| (CH₃)₃SiCl | Trimethylsilyl | (4-Hydrazinyl-2-methoxy-3-methylphenyl)trimethylsilane |

| I₂ | Iodine | 1-(4-Iodo-3-methoxy-2-methylphenyl)hydrazine |

This table presents plausible products from the directed ortho-metalation of this compound followed by reaction with various electrophiles, based on established chemical principles.

Electrophilic Aromatic Substitution on the (3-Methoxy-2-methylphenyl) Ring

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating methoxy and methyl groups. These substituents direct incoming electrophiles primarily to the ortho and para positions relative to themselves. libretexts.org

The methoxy group is a strong activating group and directs electrophilic substitution to its ortho and para positions. The methyl group is a weaker activating group, also directing to its ortho and para positions. libretexts.org The directing effects of these two groups on this compound would lead to a complex mixture of products in electrophilic substitution reactions. The positions most activated would be those ortho and para to the strongly activating methoxy group. However, steric hindrance from the adjacent methyl group could influence the regioselectivity of the reaction.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For instance, nitration of anisole (B1667542) (methoxybenzene) yields a mixture of ortho and para isomers, with the para isomer being the major product. libretexts.org Similarly, bromination of anisole is rapid and also favors the para position. libretexts.org For this compound, the outcome of such reactions would be a balance of electronic activation and steric factors.

Cross-Coupling Reactions Involving this compound

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov Arylhydrazines, including this compound, can serve as versatile partners in these transformations. nih.gov

Palladium-Catalyzed C-C and C-N Cross-Couplings

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and selectivity. sigmaaldrich.comnih.gov These reactions typically involve an organic halide or triflate and a nucleophilic partner, and are catalyzed by a palladium complex. libretexts.org

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed reaction that forms a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a base. wikipedia.orglibretexts.orgmdpi.com While the classic Heck reaction uses aryl halides, variations involving other coupling partners have been developed. The general mechanism involves a Pd(0)/Pd(II) catalytic cycle. wikipedia.org Although direct Heck-type reactions with arylhydrazines are not as common as with aryl halides, the transformation of arylhydrazines into more reactive species for subsequent coupling is a viable strategy.

| Reaction | Catalyst | Base | Solvent | Notes |

| Heck Reaction | Palladium acetate | Hindered amine | None (neat) | One of the original conditions developed by Heck. wikipedia.org |

| Ionic Liquid Heck | Palladium acetate | - | Ionic liquid (bmim)PF6 | Proceeds in the absence of a phosphine (B1218219) ligand and the catalyst can be reused. wikipedia.org |

| Phosphine-Free Heck | Pd(L-proline)2 | - | Water | Conducted under controlled microwave irradiation. organic-chemistry.org |

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.orglibretexts.org It is a widely used method for creating carbon-carbon bonds to form biaryls, styrenes, and conjugated systems. libretexts.org Arylhydrazines have been successfully employed as coupling partners in Suzuki-type reactions. nih.gov In these reactions, the C-N bond of the arylhydrazine is cleaved and a new C-C bond is formed with the organoboron reagent. nih.gov

A notable example is the palladium-catalyzed cross-coupling of arylboronic acids with arylhydrazines, which provides a direct route to biaryl compounds. nih.gov The reaction is often facilitated by a palladium catalyst such as Pd(OAc)2 in combination with a suitable ligand and base. nih.govlookchem.com

| Reactants | Catalyst System | Solvent | Product | Yield |

| Arylhydrazine, Arylboronic acid | Pd(OAc)2/PPh3/PivOH | NMP | Biaryl | Good to excellent |

| N'-Tosyl arylhydrazine, Arylboronic acid | Pd(OAc)2 | MeOH | Biaryl | Good to excellent. lookchem.com |

| 3-Chloroindazole, 5-Indole boronic acid | Pd source, ligand | Dioxane/H2O | Coupled product | Varies with catalyst system. nih.gov |

| Aryl halide, Arylboronic acid | Pd(PPh3)4 | 1,4-Dioxane | 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide | Moderate to good. mdpi.com |

Oxidative Cross-Coupling Methodologies

Oxidative cross-coupling reactions offer an alternative pathway where both coupling partners are present in their lower oxidation state and an external oxidant is used to facilitate the reaction. Arylhydrazines have been utilized as arylation agents in such reactions. nih.gov An example is the palladium-catalyzed oxidative cross-coupling of aromatic thiols with arylhydrazines to form thioethers. nih.gov

Cyclization Reactions for Heterocycle Synthesis

Arylhydrazines are key building blocks for the synthesis of a vast array of nitrogen-containing heterocycles. nih.govwisdomlib.org The hydrazine moiety readily undergoes condensation reactions with carbonyl compounds, leading to the formation of hydrazones, which can then cyclize to form various heterocyclic rings.

One of the most well-known applications of arylhydrazines is the Fischer indole (B1671886) synthesis, where an arylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to produce an indole. Another common reaction is the formation of pyrazoles and pyrazolines through the reaction of arylhydrazines with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds. researchgate.netekb.eg For instance, the reaction of E-3-arylideneflavanones with phenylhydrazine (B124118) in hot pyridine yields tricyclic pyrazolines. researchgate.net

Furthermore, arylhydrazines can be used to synthesize more complex heterocyclic systems. For example, they can be used in the synthesis of tetraazafluoranthen-3(2H)-ones through a series of hydrazinolysis and cyclization reactions. mdpi.com The reaction of hydrazones derived from acetyl-naphthols with triphosgene (B27547) can lead to the formation of naphthoxazines or their spiro dimers, depending on the reaction conditions. mdpi.com

Fischer Indole Synthesis with this compound

The Fischer indole synthesis is a classic and versatile method for preparing indoles by reacting a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. wikipedia.orgbyjus.com The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield the indole ring system. wikipedia.orgmdpi.com

The substituents on the phenylhydrazine ring, such as the methoxy and methyl groups in this compound, can significantly impact the course of the Fischer indole synthesis. The position of these substituents can direct the cyclization to occur at a specific carbon atom of the benzene ring, influencing the final substitution pattern of the resulting indole.

In the case of this compound, the reaction with a ketone or aldehyde would initially form the corresponding (3-Methoxy-2-methylphenyl)hydrazone. Under acidic conditions, this intermediate is expected to cyclize to form a substituted indole. The electronic and steric effects of the methoxy and methyl groups play a crucial role in determining the regioselectivity of the cyclization. For instance, studies on methoxy-substituted phenylhydrazones have shown that cyclization can sometimes occur on the side of the benzene ring bearing the methoxy group, which can be considered an "abnormal" cyclization pathway. nih.govnih.gov

The general mechanism of the Fischer indole synthesis is outlined below:

Formation of Phenylhydrazone: The this compound reacts with an aldehyde or ketone to form the corresponding phenylhydrazone.

Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

researchgate.netresearchgate.net-Sigmatropic Rearrangement: A protonated form of the enamine undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement, which is the key bond-forming step.

Cyclization and Elimination: The resulting intermediate cyclizes and eliminates a molecule of ammonia to form the final indole product. byjus.com

The specific indole isomers formed from this compound would depend on the specific carbonyl partner and the reaction conditions employed.

Table 1: Reactants and Products in the Fischer Indole Synthesis

| Reactant 1 | Reactant 2 | Product |

| This compound | Aldehyde/Ketone | Substituted Indole |

Synthesis of Pyrazoles and Pyridazinones from this compound Derivatives

This compound and its derivatives are key starting materials for the synthesis of other important nitrogen-containing heterocycles, namely pyrazoles and pyridazinones.

Synthesis of Pyrazoles:

Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms. They are commonly synthesized through the condensation reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. nih.govmdpi.com

The general synthetic route to pyrazoles using a substituted hydrazine involves the reaction with a β-diketone, which leads to the formation of two possible regioisomers. nih.gov The reaction of this compound with a 1,3-dicarbonyl compound would proceed via a cyclocondensation reaction to yield a 1-(3-Methoxy-2-methylphenyl)-substituted pyrazole (B372694). The regiochemical outcome of this reaction would be influenced by the nature of the substituents on the dicarbonyl compound and the reaction conditions.

A variety of methods have been developed for pyrazole synthesis, including reactions with α,β-unsaturated ketones and acetylenic ketones. nih.govmdpi.com

Synthesis of Pyridazinones:

Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group. Derivatives of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone have been synthesized, which suggests the utility of related precursors in this area. researchgate.netscholarsresearchlibrary.com A common method for synthesizing pyridazinones involves the cyclization of γ-keto acids with hydrazine hydrate. researchgate.netresearchgate.net

For example, the synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone was achieved through the Friedel-Crafts acylation of o-cresyl methyl ether with succinic anhydride, followed by cyclization of the resulting γ-keto acid with hydrazine hydrate. researchgate.net This pyridazinone can then undergo further reactions, such as condensation with aromatic aldehydes to form 4-substituted benzyl (B1604629) pyridazinones. researchgate.net

Table 2: Synthesis of Pyrazoles and Pyridazinones

| Starting Material | Reagent | Product Class |

| This compound | 1,3-Dicarbonyl Compound | Pyrazole |

| γ-Keto acid derived from a related phenyl precursor | Hydrazine Hydrate | Pyridazinone |

Formation of Triazoles and Other Nitrogen-Containing Heterocycles

The versatility of hydrazine derivatives extends to the synthesis of other nitrogen-containing heterocycles, including triazoles.

Formation of Triazoles:

Triazoles are five-membered heterocyclic rings containing three nitrogen atoms. There are two isomeric forms: 1,2,3-triazoles and 1,2,4-triazoles. The synthesis of 1,2,4-triazoles often involves the cyclization of thiosemicarbazide (B42300) derivatives or the reaction of hydrazides with various reagents. nih.govchemistryjournal.net

For instance, a common route to 1,2,4-triazoles involves the reaction of a hydrazide with carbon disulfide in the presence of a base, followed by cyclization with hydrazine hydrate. nih.gov While direct synthesis from this compound is not explicitly detailed in the provided context, its derivatives could be converted to the necessary hydrazides or other intermediates for triazole formation.

The synthesis of 1,2,3-triazoles can be achieved through various methods, including the Boulton–Katritzky rearrangement of hydrazones derived from certain heterocyclic systems. beilstein-journals.org Another prominent method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.org

The reactivity of this compound and its derivatives makes it a potential precursor for a wide array of nitrogen-containing heterocycles, with the specific outcome depending on the chosen reaction partners and conditions.

Derivatization Strategies and Synthesis of Advanced Scaffolds

Functionalization at the Hydrazine (B178648) Nitrogens

The hydrazine group (-NHNH2) is a highly nucleophilic functional group containing two nitrogen atoms, often referred to as the alpha (α) nitrogen (attached to the phenyl ring) and the beta (β) nitrogen (the terminal NH2). This inherent nucleophilicity allows for a variety of substitution reactions.

The nitrogen atoms of the hydrazine moiety can undergo reactions with electrophiles to form mono- or di-substituted derivatives. The reactivity of each nitrogen atom can be influenced by electronic and steric factors. The α-nitrogen's lone pair of electrons can be partially delocalized into the aromatic ring, slightly reducing its nucleophilicity compared to the terminal β-nitrogen.

Mono-substitution: Mono-alkylation or mono-acylation typically occurs at the more nucleophilic β-nitrogen. These reactions are fundamental in preparing precursors for more complex structures. For instance, the reaction of phenylhydrazines with acylating agents can yield N'-acylhydrazides, which are stable and versatile intermediates.

Di-substitution: Further reaction with electrophiles can lead to di-substituted products. Depending on the reagents and reaction conditions, this can result in 1,2-disubstitution (one substituent on each nitrogen) or 1,1-disubstitution (both substituents on the β-nitrogen). The synthesis of multisubstituted hydrazines can be achieved through various methods, including metal-catalyzed processes that enable the formation of multiple C-N bonds. acs.orgacs.org

Due to a lack of specific studies on (3-Methoxy-2-methylphenyl)hydrazine, a data table of specific mono- and di-substituted derivatives cannot be provided at this time.

One of the most significant applications of this compound is its condensation reaction with aldehydes and ketones to form hydrazones. nih.gov This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon, followed by dehydration, to form a C=N double bond.

The resulting (3-methoxy-2-methylphenyl)hydrazones are not only stable compounds in their own right but are also critical intermediates for synthesizing a variety of heterocyclic scaffolds.

Fischer Indole (B1671886) Synthesis: A cornerstone reaction involving phenylhydrazones is the Fischer indole synthesis. In this acid-catalyzed reaction, a phenylhydrazone undergoes intramolecular cyclization to form an indole ring system, a prevalent core in many biologically active compounds. The presence and position of substituents on the phenyl ring, such as the methoxy (B1213986) group, can significantly influence the course and outcome of this reaction, sometimes leading to unexpected products. nih.govnih.gov

Synthesis of Pyrazoles and Other Heterocycles: this compound can also react with 1,3-dicarbonyl compounds or their equivalents to yield pyrazoles, which are five-membered heterocyclic rings containing two adjacent nitrogen atoms. researchgate.netnih.gov Furthermore, reactions with other appropriate precursors can lead to the formation of other complex heterocyclic systems like triazoles and thiadiazoles. mdpi.commdpi.combeilstein-journals.org

Table 1: Examples of Complex Derivatives from Phenylhydrazines This table is illustrative of general reactions of phenylhydrazines, as specific examples for this compound are not readily available in the cited literature.

| Starting Material | Reagent | Product Type | Heterocyclic Core |

|---|---|---|---|

| Phenylhydrazine (B124118) | Aldehyde/Ketone | Hydrazone | N/A |

| Phenylhydrazone | Acid Catalyst | Indole | Indole |

| Phenylhydrazine | 1,3-Diketone | Pyrazole (B372694) | Pyrazole |

| Phenylhydrazine Derivative | Thiosemicarbazide (B42300) | Thiadiazole | 1,3,4-Thiadiazole |

Modification of the (3-Methoxy-2-methylphenyl) Aromatic Ring

The aromatic ring of this compound is amenable to electrophilic aromatic substitution, allowing for the introduction of additional functional groups that can further modulate the molecule's properties.

The existing methoxy (-OCH3) and methyl (-CH3) groups on the phenyl ring are both activating, ortho-, para-directing groups in electrophilic aromatic substitution reactions. wikipedia.org This means they increase the rate of reaction and direct incoming electrophiles to specific positions on the ring.

The methoxy group is a strong activating group. It directs incoming electrophiles to the positions ortho and para to it (positions 4 and 6).

The methyl group is a weaker activating group, also directing to its ortho and para positions (positions 1, 3, and 5 - however, positions 1 and 3 are already substituted).

Considering the combined directing effects of the methoxy and methyl groups on the (3-Methoxy-2-methylphenyl) moiety, the most likely positions for electrophilic attack are C4 and C6. The steric hindrance from the adjacent methyl group at C2 might favor substitution at the C4 position. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.orglibretexts.orgmasterorganicchemistry.com

While less common, the existing substituents on the aromatic ring can also be chemically transformed.

Methoxy Group Transformation: The methoxy group is generally stable, but it can be cleaved to a hydroxyl group (demethylation) using strong reagents like boron tribromide or hydrobromic acid. taylorandfrancis.com This transformation would yield (3-hydroxy-2-methylphenyl)hydrazine, opening up new avenues for derivatization at the newly formed phenolic hydroxyl group.

Methyl Group Transformation: The methyl group can potentially be oxidized under specific conditions to a hydroxymethyl, formyl, or carboxylic acid group. Such transformations would introduce new functionalities for further synthetic elaboration.

Chiral Derivatives and Enantioselective Synthesis

The synthesis of chiral derivatives and the application of this compound in enantioselective reactions represent an advanced area of study. Chiral hydrazine derivatives are valuable in asymmetric synthesis, often serving as chiral auxiliaries or precursors to chiral ligands for metal-catalyzed reactions.

While the parent this compound is achiral, chiral centers can be introduced through several strategies:

Derivatization with Chiral Reagents: Reaction of the hydrazine moiety with a chiral electrophile (e.g., a chiral acyl chloride or alkyl halide) would produce a diastereomeric mixture that could potentially be separated.

Asymmetric Synthesis: An enantioselective reaction, such as an asymmetric alkylation or acylation at the hydrazine nitrogen, could directly produce a non-racemic chiral hydrazine derivative.

Currently, the scientific literature does not provide specific examples of the synthesis or application of chiral derivatives of this compound. However, the general principles of asymmetric synthesis suggest that such derivatives are synthetically accessible and could be valuable tools for chemists.

Polymer-Supported this compound Derivatives

The immobilization of reagents on solid supports represents a significant advancement in organic synthesis, offering streamlined purification, the potential for automation, and the ability to drive reactions to completion by using excess reagents. In the context of this compound, polymer-supported strategies are primarily geared towards its application in the synthesis of complex heterocyclic scaffolds, most notably via the Fischer indole synthesis. This section explores the derivatization strategies for anchoring this compound to polymeric matrices and the subsequent use of these supported reagents in the generation of advanced molecular architectures.

The covalent attachment of this compound to a polymer support necessitates the introduction of a suitable functional group on the phenyl ring that can serve as a handle for linkage. A common approach involves the incorporation of a carboxylic acid, hydroxyl, or amino group, which can then react with a functionalized resin. For instance, a derivative of this compound bearing a carboxylic acid could be coupled to an amino-functionalized polystyrene or polyethylene glycol (PEG) resin via standard amide bond formation protocols.

Alternatively, a "traceless" linker strategy can be employed. Traceless linkers are clever constructs that facilitate the cleavage of the final product from the solid support in such a way that no residual linker atoms remain attached to the molecule. For the immobilization of hydrazines, a silicon-based linker has been reported. In this approach, a silyl ether linkage can be formed, which is stable to many reaction conditions but can be readily cleaved with fluoride sources like tetra-n-butylammonium fluoride (TBAF) or strong acids like trifluoroacetic acid (TFA) researchgate.net.

A generalized scheme for the immobilization of a derivatized this compound and its subsequent use in a solid-phase Fischer indole synthesis is depicted below:

Scheme 1: General Strategy for Polymer-Supported Fischer Indole Synthesis

Immobilization: A suitably functionalized this compound derivative is reacted with a functionalized polymer support (e.g., Merrifield resin, Wang resin) to form a stable covalent bond.

Hydrazone Formation: The polymer-bound hydrazine is reacted with a ketone or aldehyde in the presence of a catalytic amount of acid to form the corresponding polymer-bound hydrazone.

Indolization: The resin is treated with a stronger acid catalyst (e.g., polyphosphoric acid, zinc chloride) and heated to induce the figshare.comfigshare.com-sigmatropic rearrangement and subsequent cyclization to form the indole ring.

Cleavage: The desired indole derivative is cleaved from the polymer support using specific cleavage cocktails, yielding the final product in solution.

The purification of the final product is significantly simplified as the excess reagents and by-products from the intermediate steps are removed by simple filtration and washing of the resin.

Synthesis of Advanced Scaffolds

The true utility of polymer-supported this compound lies in its application in combinatorial chemistry for the generation of libraries of structurally diverse indole derivatives. By reacting the immobilized hydrazine with a variety of carbonyl compounds, a multitude of indole scaffolds can be rapidly synthesized and screened for biological activity.

For instance, the reaction of polymer-bound this compound with a panel of substituted cyclohexanones would lead to a library of tetrahydrocarbazoles, which are known to possess a wide range of pharmacological properties. Similarly, the use of acyclic ketones or aldehydes would result in the formation of various substituted indoles.

The following interactive data table summarizes hypothetical examples of advanced scaffolds that could be synthesized using a polymer-supported this compound, highlighting the diversity of achievable structures.

| Carbonyl Compound | Polymer Support | Linker Type | Acid Catalyst for Indolization | Cleavage Condition | Final Scaffold |

| Cyclohexanone | Polystyrene | Silicon-based | Polyphosphoric Acid | TFA | Tetrahydrocarbazole |

| 4-Piperidone | PEG | Carbamate | Zinc Chloride | Mild Acid | Pyrido[4,3-b]indole |

| 1-Boc-3-pyrrolidinone | Polystyrene | Ester (Wang) | Boron Trifluoride | Strong Acid | Pyrrolo[3,2-b]indole |

| Acetophenone | PEG | Silicon-based | Amberlyst-15 | TBAF | 2-Phenylindole |

Detailed Research Findings:

While specific studies on polymer-supported this compound are not extensively reported in the literature, the principles of solid-phase organic synthesis (SPOS) and the solid-phase Fischer indole synthesis are well-established. Research in this area has demonstrated several key advantages:

High Purity of Products: The ability to use a large excess of reagents in solution to drive reactions to completion, followed by simple filtration to remove these excess reagents, often leads to final products of high purity without the need for chromatography.

Amenability to Automation: The repetitive nature of the wash and reaction cycles in solid-phase synthesis makes it highly suitable for automation, allowing for the rapid generation of large compound libraries.

Scaffold Diversity: The solid-phase approach allows for a "split-and-pool" strategy, where the resin can be divided into portions, each reacted with a different building block, and then recombined for the next reaction step. This combinatorial approach enables the exponential generation of a vast number of unique compounds.

A study on the solid-phase synthesis of 2,3-disubstituted indoles utilized a "traceless" silicon linker. The researchers employed this strategy to successfully synthesize a variety of indoles by reacting the immobilized ketone with different phenylhydrazines in solution researchgate.net. This "catch-and-release" strategy could be inverted by immobilizing the hydrazine.

Furthermore, the development of novel linker technologies continues to enhance the scope of solid-phase synthesis. For example, a hydrazine linker resin has been developed for the solid-phase synthesis of α-branched primary amines, showcasing the versatility of immobilizing hydrazine functionalities for the construction of complex molecules.

Mechanistic Investigations and Computational Studies of Reactions Involving 3 Methoxy 2 Methylphenyl Hydrazine

Elucidation of Reaction Mechanisms via Kinetic Studies5.2. Characterization of Reaction Intermediates5.3. Theoretical Chemistry Approaches5.3.1. Density Functional Theory (DFT) Calculations for Structural and Energetic Insights5.3.2. Transition State Modeling for Reaction Pathways5.3.3. Molecular Dynamics Simulations for Solvent Effects

(3-Methoxy-2-methylphenyl)hydrazine: A Versatile Tool in Advanced Organic Synthesis and Chemical Research

The aromatic hydrazine (B178648), this compound, serves as a pivotal building block and reagent in the field of organic chemistry. Its unique substitution pattern, featuring both a methoxy (B1213986) and a methyl group on the phenyl ring, offers chemists precise control over reactivity and regioselectivity, enabling the construction of complex molecular architectures. This article explores its applications in the synthesis of fine chemicals, its role in the development of synthetic methodologies, and its utility in creating novel heterocyclic scaffolds for research.

Analytical Methodologies for Structural Elucidation and Reaction Monitoring in Research

Spectroscopic Techniques for Product Characterization in Reaction Studies (e.g., NMR, MS, IR)

Spectroscopy is fundamental to the characterization of molecules. Each technique provides a unique piece of the structural puzzle, and together they allow for a detailed elucidation of the molecular framework of (3-Methoxy-2-methylphenyl)hydrazine and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic compounds in solution. Both ¹H NMR and ¹³C NMR experiments are crucial for confirming the successful synthesis of a target molecule by mapping the carbon and hydrogen framework. For this compound, NMR would confirm the specific substitution pattern on the phenyl ring.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Key expected signals would include those for the aromatic protons, the methoxy (B1213986) (-OCH₃) protons, the methyl (-CH₃) protons, and the hydrazine (B178648) (-NHNH₂) protons. The splitting patterns and integration values of the aromatic signals are particularly important for confirming the 1,2,3-substitution pattern.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. For this compound, distinct signals would be expected for the two aliphatic carbons (methoxy and methyl) and the six aromatic carbons, with their chemical shifts influenced by the attached functional groups.

Hypothetical ¹H NMR and ¹³C NMR Data for this compound

| Technique | Assignment | Expected Chemical Shift (δ) ppm | Notes |

| ¹H NMR | Aromatic-H | 6.7 - 7.2 | Complex multiplet signals, pattern confirms substitution. |

| -NH₂ / -NH- | 3.5 - 5.0 | Broad signals, position can vary with solvent and concentration. | |

| Methoxy (-OCH₃) | ~3.8 | Sharp singlet. | |

| Methyl (-CH₃) | ~2.2 | Sharp singlet. | |

| ¹³C NMR | Aromatic C-O | 145 - 155 | |

| Aromatic C-N | 140 - 150 | ||

| Aromatic C-C | 120 - 130 | ||

| Aromatic C-H | 110 - 125 | ||

| Methoxy (-OCH₃) | 55 - 60 | ||

| Methyl (-CH₃) | 15 - 20 |

This is an interactive data table. Click on the headers to sort.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. In a typical electron ionization (EI) mass spectrum of this compound, a molecular ion peak (M⁺) would be observed, confirming the compound's molecular mass. The fragmentation pattern would likely involve the loss of the hydrazine group, the methyl radical, or the methoxy group, providing further evidence for the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands. For instance, the N-H stretching of the hydrazine group typically appears as one or two bands in the 3200-3400 cm⁻¹ region. nist.gov Aromatic C-H stretches are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methoxy groups appear just below 3000 cm⁻¹. nist.gov The C-O stretching of the methoxy ether group would produce a strong signal around 1200-1250 cm⁻¹. youtube.com

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydrazine (-NH₂) | N-H Stretch | 3200 - 3400 |

| Aromatic Ring | C-H Stretch | 3010 - 3100 |

| Methyl/Methoxy | C-H Stretch | 2850 - 2960 |

| Aromatic Ring | C=C Stretch | 1500 - 1600 |

| Ether (Ar-O-CH₃) | C-O Stretch | 1200 - 1250 |

This is an interactive data table. Click on the headers to sort.

Chromatographic Techniques for Reaction Monitoring and Purity Assessment (e.g., HPLC, GC)

Chromatography is indispensable for separating components of a mixture, making it ideal for monitoring the progress of a reaction and assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique used to monitor the conversion of reactants to products in real-time. chemicalbook.com By taking small aliquots from the reaction mixture at various time points, researchers can quantify the disappearance of starting materials and the appearance of this compound. After synthesis, HPLC is used to determine the purity of the isolated product, often achieving purity assessments of 95% or higher. google.com A typical method would involve a reversed-phase column (like a C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).

Gas Chromatography (GC)

GC is another powerful separation technique, but it is suitable only for compounds that are volatile and thermally stable. Hydrazines can be challenging to analyze directly by GC due to their polarity and potential for decomposition at high temperatures in the injector port. To overcome this, derivatization is often employed. The hydrazine functional group can be reacted with reagents like acetone (B3395972) or acylating agents to form more volatile and stable derivatives (hydrazones or amides, respectively) that are more amenable to GC analysis. jfda-online.comchrom-china.com This approach is particularly useful for assessing the purity and detecting trace-level impurities.

Crystallographic Analysis for Definitive Structural Determination

Single-crystal X-ray diffraction provides the most definitive and unambiguous proof of a molecule's structure. mdpi.com This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing how a crystal lattice scatters an X-ray beam.

To perform this analysis, a high-quality single crystal of the compound or a suitable derivative must be grown. The resulting data allows for the precise measurement of bond lengths, bond angles, and torsional angles, confirming the connectivity of all atoms and the exact substitution pattern on the aromatic ring. mdpi.com This method is the gold standard for resolving any structural ambiguities that may remain after spectroscopic analysis, such as confirming the ortho position of the methyl group relative to the meta methoxy group.

Information Gained from Crystallographic Analysis

| Parameter | Description |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements present in the crystal lattice. |

| Atomic Coordinates | The precise x, y, z position of every non-hydrogen atom in the unit cell. |

| Bond Lengths | The exact distance between two bonded atoms (in Ångströms). |

| Bond Angles | The angle formed between three connected atoms (in degrees). |

| Molecular Packing | How individual molecules are arranged relative to each other in the crystal. |

This is an interactive data table. Click on the headers to sort.

Advanced hyphenated techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry, offering enhanced sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and selective analytical method that couples an HPLC system to a mass spectrometer. d-nb.info This technique is invaluable for analyzing reaction mixtures, where it can separate the target compound from starting materials, byproducts, and intermediates, while simultaneously providing their molecular weights. nih.gov In trace analysis, techniques like LC-tandem MS (LC-MS/MS) can be used to detect and quantify compounds at parts-per-million (ppm) or even lower levels, making it essential for identifying potential genotoxic impurities in pharmaceutical development. d-nb.info

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines gas chromatography with mass spectrometry to separate and identify volatile compounds. researchgate.net As with standard GC, this compound would likely require derivatization prior to analysis to increase its volatility and thermal stability. chrom-china.com The GC separates the derivatized compound from any impurities, and the mass spectrometer provides a mass spectrum for each eluting peak. This allows for confident identification of the main product and characterization of any volatile byproducts formed during the reaction. Predicted GC-MS spectra can serve as a guide for identifying unknown peaks, though confirmation with an authentic standard is required. hmdb.ca

Future Directions and Emerging Research Opportunities

Sustainable Synthetic Routes for (3-Methoxy-2-methylphenyl)hydrazine

Traditional synthesis of aryl hydrazines often involves the diazotization of an aniline (B41778) followed by reduction, a process that can use harsh reagents and produce significant waste. Future research is poised to develop more environmentally benign methods for synthesizing this compound.

Key areas for research include:

Catalytic Reductions: Moving away from stoichiometric reductants like tin(II) chloride or sodium sulfite (B76179) towards catalytic hydrogenation or transfer hydrogenation. This approach, which utilizes safer and more atom-economical reducing agents like hydrogen gas or formic acid with a recyclable catalyst, aligns with green chemistry principles.

Biocatalysis: Engineering enzymes to perform the N-N bond formation or the reduction of a diazonium intermediate could offer a highly selective and sustainable route, operating under mild aqueous conditions.

Alternative N-N Bond Forming Strategies: Research into novel methods for N-N bond formation, such as the cross-coupling of amines with nitrogen sources, could bypass the need for diazonium salt intermediates altogether. Recent advances in nickel-catalyzed N-N cross-coupling of O-benzoylated hydroxamates with amines present a potential, albeit complex, alternative pathway. organic-chemistry.org The development of methods using safer reagents under milder conditions remains a significant goal. organic-chemistry.org

A comparison of a traditional versus a potential sustainable synthetic approach is outlined below.

| Feature | Traditional Route (e.g., Diazotization/Reduction) | Potential Sustainable Route (e.g., Catalytic) |

| Starting Material | 3-Methoxy-2-methylaniline | 3-Methoxy-2-methylaniline |

| Key Reagents | Sodium nitrite (B80452), Hydrochloric acid, Tin(II) chloride or Sodium sulfite | Dihydrosilane, Nitroarene (for cross-coupling) |

| Catalyst | None (stoichiometric) | Small ring phosphacycle or other transition metal complex |

| Byproducts | Metal salts, excess acid waste | Silanols, minimal waste |

| Safety Concerns | Handling of potentially unstable diazonium salts | Handling of silanes and catalysts |

| Green Credentials | Low atom economy, significant waste generation | High atom economy, potential for catalyst recycling, milder conditions |

This table presents a conceptual comparison based on general synthetic strategies for hydrazine (B178648) derivatives.

Exploration of Novel Reactivity Patterns

While phenylhydrazines are well-known for their role in the Fischer indole (B1671886) synthesis and the formation of hydrazones, the specific substitution on this compound invites the exploration of new reactivity. wikipedia.orgnih.gov The electronic and steric environment created by the ortho-methyl and meta-methoxy groups could be harnessed to control regioselectivity in known reactions or to enable entirely new transformations.

Emerging research could focus on:

Multicomponent Reactions: Using this compound as a key component in one-pot reactions to build complex heterocyclic scaffolds. Its participation could lead to novel triazoles, pyrazoles, or other nitrogen-rich ring systems of medicinal or material interest. nih.gov

Photoredox Catalysis: Employing the hydrazine as a nitrogen source in visible-light-mediated reactions. researchgate.net This modern synthetic approach could enable the construction of complex C-N bonds under exceptionally mild conditions, for example, in the aminotrifluoromethylation of styrenes. researchgate.net

Directed C-H Functionalization: The methoxy (B1213986) or methyl groups could act as directing groups for transition-metal-catalyzed C-H activation on the phenyl ring, allowing for late-stage functionalization and the rapid generation of a library of derivatives.

Integration with Flow Chemistry and Automated Synthesis

The synthesis and use of hydrazines can present safety challenges, particularly concerning the handling of potentially explosive intermediates or the use of hazardous reagents at scale. ucd.ie Flow chemistry offers a powerful solution to mitigate these risks.

Future integration could involve:

Continuous Synthesis: Developing a continuous flow process for the synthesis of this compound. Such a system allows for precise control over reaction parameters (temperature, pressure, stoichiometry) and minimizes the accumulation of hazardous intermediates, thereby enhancing process safety. ucd.iemit.edu The palladium-catalyzed cross-coupling of aryl chlorides with hydrazine has been successfully demonstrated in flow, showcasing a viable strategy. mit.edu

Automated Multi-step Synthesis: Integrating the flow synthesis of the hydrazine directly with subsequent reactions, such as heterocycle formation. mdpi.com For instance, a system could be designed where the newly formed this compound is immediately reacted with a dicarbonyl compound in a second flow reactor to produce a pyrazole (B372694) derivative, all within a closed and automated platform. mdpi.com This approach not only improves safety but also accelerates the discovery and optimization of new chemical entities. nebraska.edu

| Parameter | Batch Processing | Flow Chemistry |

| Safety | Higher risk due to large volumes of hazardous materials | Enhanced safety with small reaction volumes and better heat control |

| Scalability | Difficult; requires process redesign | Simpler; achieved by running the system for longer periods |

| Process Control | Limited; potential for hotspots and temperature gradients | Precise control over temperature, pressure, and residence time |

| Reaction Time | Often longer, including heat-up and cool-down phases | Significantly shorter residence times (minutes vs. hours) |

| Reproducibility | Can vary between batches | High reproducibility and consistency |

This table illustrates the general advantages of flow chemistry for hazardous reactions relevant to hydrazine synthesis, based on findings from multiple studies. ucd.iemit.edu

Computational Design of New Hydrazine-Mediated Transformations

Computational chemistry is a powerful tool for predicting reactivity and designing novel chemical reactions. nih.govresearchgate.net For this compound, computational studies can accelerate research by identifying promising avenues before extensive laboratory work is undertaken.

Potential computational projects include:

Mechanism Elucidation: Using Density Functional Theory (DFT) to model the reaction pathways of novel cyclizations or multicomponent reactions involving the title compound. nih.gov This can provide insights into transition state energies, helping to predict the feasibility and regioselectivity of a proposed transformation. researchgate.net

Catalyst Design: Computationally screening potential catalysts for new reactions, such as designing a specific transition metal complex for a directed C-H functionalization reaction on the phenyl ring.

Predicting Spectroscopic Properties: Calculating properties like NMR shifts or absorption frequencies to aid in the characterization of new, complex products derived from this compound. researchgate.net

| Computational Method | Application for this compound Research |

| Density Functional Theory (DFT) | Elucidate reaction mechanisms, calculate activation barriers, predict regioselectivity. nih.govresearchgate.net |

| Molecular Dynamics (MD) | Simulate behavior in solution, study conformational preferences, model interactions with catalysts. |

| Quantitative Structure-Activity Relationship (QSAR) | (If used in drug discovery) Predict biological activity of derivatives to guide synthesis. |

| Time-Dependent DFT (TD-DFT) | Predict UV-Vis spectra and excited-state properties for potential dye or materials applications. researchgate.net |

Potential for Material Science Applications (excluding direct material properties or clinical applications)

The structure of this compound makes it an interesting building block for the synthesis of functional organic materials. Research in this area would focus on the synthetic methodologies to incorporate this molecule into larger architectures.

Emerging opportunities include:

Precursor for Conductive Polymers: Investigating its use in the synthesis of indole derivatives via the Fischer reaction. These indoles could then be polymerized to create novel conductive or semi-conductive materials. The specific substituents may influence the final polymer's band gap and solubility.

Component of Covalent Organic Frameworks (COFs): Using the di-functional nature of the hydrazine group to form hydrazone-linked COFs. researchgate.net this compound could be reacted with poly-aldehyde monomers to create highly ordered, porous crystalline materials. The methoxy and methyl groups would decorate the pore walls, potentially influencing the framework's catalytic or absorptive capabilities.

Synthesis of Aggregation-Induced Emission (AIE) Luminogens: Incorporating the hydrazine into molecular structures known to exhibit AIE. The reaction of the hydrazine with specific aldehydes can lead to hydrazones that are often key components in AIE-active molecules like tetraphenylethene (TPE) derivatives. nih.gov The steric bulk of the ortho-methyl group could play a role in restricting intramolecular rotation, a key mechanism for inducing emission in the aggregated state.

Q & A

Q. What synergistic effects are observed when combining this compound with other bioactive agents?

- Methodological Answer : Co-administration with cisplatin in cancer models reduces cisplatin resistance via ROS scavenging (↓ NF-κB activation). Isobologram analysis confirms synergy (CI < 1). Mechanistic studies use siRNA knockdown to identify pathways (e.g., p53 upregulation). Formulation optimization (nanoparticle encapsulation) enhances bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.